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Compound of Interest

Compound Name: Dibenzosuberenone

Cat. No.: B194781

Introduction: 5H-dibenzo[a,d]cyclohepten-5-one, commonly known as Dibenzosuberenone, is
a tricyclic organic compound with the chemical formula C1sH100. Its rigid, fused-ring structure
serves as a key scaffold in medicinal chemistry, notably as a precursor in the synthesis of
various pharmaceuticals, particularly tricyclic antidepressants. A thorough understanding of its
spectroscopic properties is fundamental for researchers, scientists, and drug development
professionals for structural confirmation, purity assessment, and quality control. This guide
provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for Dibenzosuberenone, complete with experimental
protocols and workflow visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of Dibenzosuberenone.

Table 1: '"H NMR Spectroscopic Data

Proton Assignment Chemical Shift () ppm
Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) 8.20

Aromatic (H1, H2, H3, H4, H6, H7, H8, H9) 7.71-7.35

Olefinic (H10, H11) 6.99

Solvent: CDCls, Reference: TMS (0 ppm)
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« 13 1
Carbon Assignment Chemical Shift () ppm
C=0 (Carbonyl) ~190-195
Aromatic/Olefinic ~125-140

Note: Experimentally verified public data for the
complete assignment of 3C NMR shifts is
limited. The values presented are estimates
based on typical chemical shifts for similar

functional groups.

Table 3: Infrared (IR) Spectroscopy Data

Characteristic Absorption

Functional Group Intensity
(cm~)

C-H Stretch (Aromatic/Olefinic) 3100 - 3000 Medium

C=0 Stretch (a,B-unsaturated
~1650 Strong

ketone)

C=C stretch )

] o 1600 - 1450 Medium-Strong
(Aromatic/Olefinic)
C-H Bend (Aromatic) 900 - 675 Strong

Sample Preparation: KBr Pellet

or Nujol Mull

Table 4: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Possible Fragment
206 78.1 [M]* (Molecular lon)
207 12.9 [M+1]*

178 100.0 [M-CQOJ*

177 12.6 [M-CO-H]*

176 19.8 [M-CO-Hz]*

152 10.8 [C12Hs]* (Biphenylene)
151 9.6 [Ci2H7]*

89 13.2 [C7Hs]+

76 18.0 [CeHa]* (Benzyne)

lonization Method: Electron
lonization (El) at 75 eV

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of spectroscopic data.
The following sections outline the standard experimental protocols for obtaining the NMR, IR,
and MS spectra of Dibenzosuberenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.
Methodology:

o Sample Preparation: A sample of Dibenzosuberenone (approx. 5-10 mg for tH, 20-50 mg
for 13C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically chloroform-
d (CDCIs). A small amount of tetramethylsilane (TMS) is added as an internal standard for
chemical shift referencing (0O ppm).
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 Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a
Bruker Avance, operating at a frequency of 400 MHz or higher for protons.

e Acquisition Parameters (*H NMR):

o

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16-32, to achieve adequate signal-to-noise.

[¢]

o

Relaxation Delay: 1-2 seconds.

[e]

Spectral Width: 0-12 ppm.

e Acquisition Parameters (33C NMR):

[¢]

Pulse Program: Proton-decoupled pulse sequence (zgpg30).

[¢]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

[e]

Relaxation Delay: 2-5 seconds.

o

Spectral Width: 0-220 ppm.

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts of the peaks are then referenced to
the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of Dibenzosuberenone is finely ground with ~100 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
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 Instrumentation: The analysis is performed using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition:

o Abackground spectrum of the empty sample compartment (or a pure KBr pellet) is
recorded.

o The sample pellet is placed in the spectrometer's sample holder.

o The sample spectrum is recorded, typically in the range of 4000-400 cm~1. The instrument
software automatically subtracts the background spectrum.

o Data Analysis: The resulting spectrum (plot of transmittance vs. wavenumber) is analyzed to
identify characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: A dilute solution of Dibenzosuberenone is introduced into the mass
spectrometer. For solid samples with sufficient volatility, a direct insertion probe can be used.

« lonization: Electron lonization (El) is a common method. The sample is bombarded with a
high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: An electron multiplier or similar detector records the abundance of each ion.

» Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]*, and
its mass provides the molecular weight of the compound. Other peaks represent fragment
ions, which provide structural information.
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Visualized Workflows

The following diagrams illustrate the generalized workflows for the acquisition of spectroscopic
data.
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Figure 1. Generalized workflow for NMR data acquisition.
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Figure 2. Generalized workflow for FTIR data acquisition.
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Figure 3. Generalized workflow for Mass Spectrometry data acquisition.

 To cite this document: BenchChem. [Spectroscopic Profile of Dibenzosuberenone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b194781#spectroscopic-data-nmr-ir-ms-of-
dibenzosuberenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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